molecular formula C9H7F3O B147564 3'-(Trifluoromethyl)acetophenone CAS No. 349-76-8

3'-(Trifluoromethyl)acetophenone

Cat. No. B147564
CAS RN: 349-76-8
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
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Patent
US06184417B2

Procedure details

Under nitrogen, 1290 g of water and 740 g of hydrochloric acid (30% by weight strength) were initially charged and cooled to from −10 to −5° C. At below −5° C., 334 g of 3-aminobenzotrifluoride were then metered in (content 99.9%). 149 g of sodium nitrite were dissolved in 690 g of water and metered in at below 0° C. over the course of 2 hours. The mixture was then stirred for another 1 hour. Under nitrogen, an initial charge of 24 g of copper sulphate hydrate, 73 g of water and 183 g of acetaldoxime was heated to 28° C., and the diazonium salt solution which had been prepared beforehand was metered in with intensive stirring over the course of 2 hours. The mixture was allowed to react at 30° C. for another 30 minutes. After 1 hour, the mixture was heated to 100° C. and the crude product was distilled off together with water. After the removal of the water from the distillate, the crude product was distilled over a column. 202 g of 3-trifluoromethylacetophenone were obtained (content according to GC 99.1%). This corresponds to a yield of 51.5% of theory.
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Name
Quantity
690 g
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
catalyst
Reaction Step Four
Name
Quantity
73 g
Type
solvent
Reaction Step Four
Quantity
740 g
Type
reactant
Reaction Step Five
Name
Quantity
1290 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:7][CH:8]=1.N([O-])=[O:14].[Na+].[CH:17](=NO)[CH3:18]>O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:18][C:17]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1)=[O:14] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
334 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
149 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
690 g
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
183 g
Type
reactant
Smiles
C(C)=NO
Name
Quantity
24 g
Type
catalyst
Smiles
O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
73 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
740 g
Type
reactant
Smiles
Cl
Name
Quantity
1290 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At below −5° C.
CUSTOM
Type
CUSTOM
Details
metered in at below 0° C. over the course of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 28° C.
STIRRING
Type
STIRRING
Details
with intensive stirring over the course of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to react at 30° C. for another 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100° C.
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled off together with water
CUSTOM
Type
CUSTOM
Details
After the removal of the water from the distillate
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled over a column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 202 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.